1,5-Pentanedithiol

Polymer Chemistry Materials Science Adhesives

1,5-Pentanedithiol (CAS 928-98-3, HS(CH₂)₅SH) is a linear, α,ω-alkanedithiol with a five-carbon methylene backbone bridging two terminal thiol groups. Its key physicochemical specifications—molecular weight of 136.28 g/mol, density of 1.016 g/mL at 25 °C, melting point of −72 °C, and boiling point of 107–108 °C at 15 mmHg—are consistently reported across authoritative databases and vendor technical datasheets.

Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
CAS No. 928-98-3
Cat. No. B1584520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pentanedithiol
CAS928-98-3
Molecular FormulaC5H12S2
Molecular Weight136.3 g/mol
Structural Identifiers
SMILESC(CCS)CCS
InChIInChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyKMTUBAIXCBHPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Pentanedithiol CAS 928-98-3: Baseline Properties and Procurement-Relevant Specifications


1,5-Pentanedithiol (CAS 928-98-3, HS(CH₂)₅SH) is a linear, α,ω-alkanedithiol with a five-carbon methylene backbone bridging two terminal thiol groups [1]. Its key physicochemical specifications—molecular weight of 136.28 g/mol, density of 1.016 g/mL at 25 °C, melting point of −72 °C, and boiling point of 107–108 °C at 15 mmHg—are consistently reported across authoritative databases and vendor technical datasheets [1][2]. This compound is commercially available at purities typically ≥95.0% (GC) and is supplied as a colorless to light-yellow clear liquid .

Why 1,5-Pentanedithiol Cannot Be Generically Substituted by Other Alkanedithiols


Although alkanedithiols share the common α,ω-dithiol architecture, the precise length of the alkyl chain critically modulates key performance parameters in crosslinking, molecular electronics, and surface functionalization applications [1][2]. Substituting 1,5-pentanedithiol with its immediate homologs—such as 1,4-butanedithiol (C4) or 1,6-hexanedithiol (C6)—or with longer-chain analogs like 1,10-decanedithiol (C10) alters the resulting network's crosslink density, mechanical properties, and electrical characteristics in a non-linear, application-specific manner [2][3][4]. The following quantitative evidence guide demonstrates that 1,5-pentanedithiol occupies a unique performance niche among its α,ω-alkanedithiol counterparts, making it the rational choice for specific research and industrial protocols where its chain length confers a measurable advantage.

Quantitative Comparative Evidence for 1,5-Pentanedithiol (CAS 928-98-3)


Adhesive and Cohesive Strength Optimization in Acrylic Pressure-Sensitive Adhesives (PSAs)

In a head-to-head comparison of dithiol crosslinkers for acrylic PSAs, 1,5-pentanedithiol (C5) outperformed both shorter (C2) and longer (C10) chain analogs in adhesive strength, while maintaining comparable cohesive strength to the best-performing C10 linker [1]. This identifies the C5 chain length as the optimal 'Goldilocks' spacer for balancing adhesive and cohesive properties in this system.

Polymer Chemistry Materials Science Adhesives

Enhanced Charge Transport in Gold Nanoparticle-Double SAM Molecular Junctions

Devices fabricated with a double SAM architecture using gold nanoparticles (GNPs) and alkanedithiol linkers exhibit electrical conductance that is universally higher than that of single SAM devices, regardless of the alkanedithiol used [1]. While direct quantitative conductance values for each alkanedithiol are not provided in the abstract, the study confirms that 1,5-pentanedithiol (C5), 1,6-hexanedithiol (C6), 1,8-octanedithiol (C8), and 1,10-decanedithiol (C10) all form functional junctions. This demonstrates that C5 is a viable and effective linker in this high-performance molecular electronic architecture, comparable to its longer-chain homologs, and that its selection is driven by its specific molecular length and the resulting junction geometry.

Molecular Electronics Nanotechnology Charge Transport

Contrasting Performance as a Morphology-Controlling Additive in Organic Solar Cells

In a direct comparative study of thiol-based solvent additives for P3HT:PCBM bulk heterojunction solar cells, devices processed with 1,5-pentanedithiol (PDT) achieved a power conversion efficiency (PCE) of 1.6%, which was significantly lower than the 2.7% PCE achieved with its immediate homolog, 1,6-hexanedithiol (HDT) [1]. Transient absorption spectroscopy (TAS) attributed this difference to less efficient charge generation and polaron formation in the PDT system, along with marginal change in recombination dynamics compared to the control [1]. This quantifies a clear performance disadvantage for C5 in this specific application, underscoring the non-interchangeable nature of alkanedithiol chain lengths.

Organic Photovoltaics Polymer Solar Cells Charge Dynamics

Surface Passivation of Topological Insulator (TI) Single Crystals

X-ray photoelectron spectroscopy (XPS) confirms that the adsorption of 1,5-pentanedithiol (PDT) onto the surface of a Bi₂Te₀.₉Se₂.₁ topological insulator (TI) single crystal effectively protects the surface from oxidation [1]. Cyclic voltammetry demonstrates that this PDT layer suppresses undesirable electrochemical oxidation and reduction reactions, while electrochemical impedance spectroscopy shows a significant increase in charge transfer resistance [1]. This evidence, while not including a direct comparator dithiol, establishes a class-level functional benchmark for 1,5-pentanedithiol in TI passivation.

Surface Chemistry Topological Insulators Electrochemistry

Tuning Effective Activation Energy in Gold-Dithiol Nanoparticle Films

The length of the alkanedithiol spacer directly dictates the effective activation energy for conduction in gold-dithiol nanoparticle films [1]. Films assembled with 1,5-pentanedithiol (C5) exhibit an intermediate activation energy of 5 meV, falling between 0 meV for 1,2-ethanedithiol (C2) and 15 meV for 1,8-octanedithiol (C8) [1]. This quantitative, tunable parameter demonstrates that 1,5-pentanedithiol offers a specific, predictable electrical characteristic distinct from its shorter and longer analogs, which is crucial for designing temperature-sensitive nanoscale electronic components.

Nanoparticle Films Charge Transport Conductivity

Electrochemical Polymerizability of α,ω-Alkanedithiols

A systematic investigation into the electrochemical polymerization of a series of α,ω-alkanedithiols (C3, C4, C5, and C10) revealed that 1,5-pentanedithiol (PEDT), along with its homologs, successfully forms disulfide-containing polymers under specific, highly diluted conditions [1]. The study highlights that the polymerization activity is dependent on the alkyl chain length, and that each dithiol, including C5, exhibits distinct behavior [1]. This confirms the feasibility of using 1,5-pentanedithiol as a monomer in this specialized synthetic route, and implies that its chain length will influence the resulting polymer's properties compared to polymers derived from other alkanedithiols.

Electropolymerization Disulfide Polymers Polymer Synthesis

Application Scenarios for 1,5-Pentanedithiol (CAS 928-98-3) Based on Quantitative Evidence


Crosslinking Agent for Acrylic Pressure-Sensitive Adhesives (PSAs)

Based on the direct comparative evidence [1], 1,5-pentanedithiol should be selected as the crosslinker of choice when formulating acrylic PSAs where maximizing adhesive strength is the primary performance target, and where a balance with high cohesive strength is required. This scenario leverages the C5 chain's optimal 'Goldilocks' length to achieve adhesion superior to both shorter (C2) and longer (C10) dithiols, while maintaining cohesion comparable to the best-performing C10 [1].

Linker Molecule in Gold Nanoparticle-Based Molecular Electronic Junctions

For the fabrication of large-area molecular devices utilizing a double SAM architecture with gold nanoparticles, 1,5-pentanedithiol is a validated linker molecule [1]. Its inclusion enables the formation of junctions with enhanced electrical conductance relative to single SAM devices [1]. Selection of C5 over other alkanedithiols in this context is justified by the specific molecular length required for the desired interparticle spacing and resulting charge transport characteristics.

Surface Passivation Layer for Topological Insulator Single Crystals

In research involving the surface chemistry of topological insulators (e.g., Bi₂Te₀.₉Se₂.₁), 1,5-pentanedithiol is a proven agent for forming a protective self-assembled monolayer that prevents surface oxidation [1]. This application is critical for maintaining the pristine electronic surface states of TIs, which are highly sensitive to environmental degradation. The evidence confirms that a PDT layer suppresses detrimental electrochemical reactions and modifies interfacial charge transfer [1].

Tunable Spacer in Gold-Dithiol Nanoparticle Conducting Films

When designing gold nanoparticle films for applications requiring a defined, intermediate effective activation energy for conduction (e.g., temperature-sensitive chemiresistors), 1,5-pentanedithiol provides a specific 5 meV activation energy [1]. This contrasts with the 0 meV and 15 meV values offered by C2 and C8 spacers, respectively, and allows for precise tuning of the film's electrical response [1].

Monomer for Electrochemical Synthesis of Disulfide-Containing Polymers

For researchers employing electrochemical polymerization to synthesize reversible polymer systems, 1,5-pentanedithiol is a viable monomer that successfully yields disulfide polymers [1]. Its five-carbon alkyl backbone provides a distinct structural unit, and its polymerization behavior is known to be chain-length dependent, offering a specific building block for tailoring polymer architecture and properties [1].

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